molecular formula C18H20N2O2 B2662806 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole CAS No. 477543-02-5

2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole

Cat. No. B2662806
M. Wt: 296.37
InChI Key: PZNRZSZKVHIEMR-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a selective inhibitor of protein kinase C (PKC), which is a critical enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, a derivative, was synthesized using reductive cyclization, with its structure determined by IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019).

Applications in Sensing Technologies

  • Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks show sensitivity to benzaldehyde derivatives, suggesting potential use in fluorescence sensors for chemical detection (Shi et al., 2015).

Contributions to Material Science

  • Electrochromic Properties in Conducting Polymers : Research on 4,7-Bis(2,3-dihydrothieno[3,4-b][1],[4]dioxin-5-yl)-2-phenyl-1H-benzo[d]imidazole demonstrates the influence of hydrogen bonding on electrochromic properties of conducting polymers, highlighting the compound's role in material science (Akpinar et al., 2012).

Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Properties : Benzimidazoles bearing oxadiazole nucleus, including derivatives of 1H-benzo[d]imidazole, have shown potential as anticancer agents. Their in vitro anticancer activity was notable, suggesting therapeutic applications (Rashid et al., 2012).
  • Synthesis for Drug Targets : The synthesis of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole and molecular docking analysis against anti-inflammatory drug targets like Myeloperoxidase and Cyclooxygenase, indicates its potential in developing new drugs (Anthal et al., 2018).

Applications in Chemotherapy

  • Cancer Treatment : Novel imidazole derivatives, including 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, have been identified for their potential in chemotherapy, showing significant cytotoxic activities against human tumor lines (汪学全 et al., 2015).

Contributions to Pharmacology

  • Cardiotonic Activity : Aryl- or pyridyl-substituted fused imidazoles, which include derivatives of 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, display positive inotropic activity, suggesting applications in cardiology (Andreani et al., 1994).

Applications in Analytical Chemistry

  • Chemosensing of Metal Ions : Research on pyrazoline derivatives, including those based on 2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole, has shown their utility as fluorescent chemosensors for metal ions like Fe3+, highlighting applications in analytical chemistry (Khan, 2020).

Structural and Molecular Design

  • Molecular Docking and Structure Studies : The synthesis, characterization, and molecular docking of 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole contribute to understanding the pharmacological importance and potential drug action modes (Mohamed et al., 2012).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h5-10,12H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRZSZKVHIEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-1-propyl-1H-benzo[d]imidazole

Citations

For This Compound
1
Citations
R Sathyanarayana, B Poojary… - Journal of the …, 2020 - Wiley Online Library
Fourteen novel [1,2,4]triazolo[3,4‐b][1,3,4]thiadiazine derivatives bearing benzimidazole moiety (7a‐n) have been synthesized using the one‐pot nitro reductive cyclization method. All …
Number of citations: 7 onlinelibrary.wiley.com

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